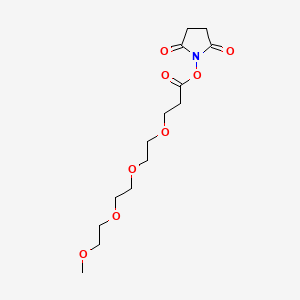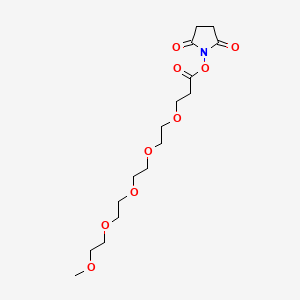
MRZ-99030
Übersicht
Beschreibung
MRZ-99030 ist eine neuartige Verbindung, die als Modulator der β-Amyloid-Aggregation entwickelt wurde. Es hat sich bei der Behandlung neurodegenerativer Erkrankungen wie Glaukom und altersbedingter Makuladegeneration als vielversprechend erwiesen. Die Verbindung wirkt, indem sie die Bildung toxischer löslicher oligomerer β-Amyloid-Spezies verhindert, die an der Pathologie dieser Erkrankungen beteiligt sind .
Vorbereitungsmethoden
Die Synthese von MRZ-99030 beinhaltet die Kombination von D-Tryptophan und 2-Amino-2-methylpropionsäure. Die spezifischen Synthesewege und Reaktionsbedingungen sind proprietär und in der öffentlichen Literatur nicht allgemein zugänglich. Die Verbindung wird typischerweise unter Verwendung von Standardtechniken der Peptidsynthese hergestellt, die die Festphasensynthese und anschließende Reinigungsschritte umfassen können .
Analyse Chemischer Reaktionen
MRZ-99030 durchläuft in erster Linie Reaktionen im Zusammenhang mit seiner Rolle als β-Amyloid-Aggregationsmodulator. Es verhindert nicht direkt frühe Protein-Protein-Wechselwirkungen zwischen monomeren β-Amyloid-Spezies, sondern fördert die Bildung großer, amorpher, kugelförmiger β-Amyloid-Spezies. Dieser Prozess reduziert die Menge an intermediären toxischen löslichen oligomeren β-Amyloid-Spezies . Die Verbindung unterliegt in ihrer therapeutischen Rolle keinen typischen chemischen Reaktionen wie Oxidation, Reduktion oder Substitution.
Wissenschaftliche Forschungsanwendungen
This compound wurde umfassend auf seine neuroprotektiven Eigenschaften untersucht. Es hat in Tiermodellen von Glaukom und altersbedingter Makuladegeneration Wirksamkeit gezeigt, indem es retinalen Ganglienzellen und Axonen vor β-Amyloid-induzierter Toxizität schützt . Die Verbindung befindet sich derzeit in der klinischen Phase-I-Entwicklung und hat ein günstiges Sicherheitsprofil gezeigt . Seine Anwendungen erstrecken sich auf die potenzielle Behandlung der Alzheimer-Krankheit, wo es dazu beitragen kann, die β-Amyloid-Aggregation und die damit verbundene Neurotoxizität zu reduzieren .
Wirkmechanismus
This compound moduliert die β-Amyloid-Aggregation, indem es einen nicht-amyloidogenen, sich selbst verbreitenden Weg auslöst. Dieser Weg verhindert die Bildung amyloidogener fibrillärer Strukturen und reduziert die Menge an intermediären toxischen löslichen oligomeren β-Amyloid-Spezies . Die Verbindung bindet mit hoher Affinität an β-Amyloid und fördert die Bildung nicht-toxischer Aggregate, wodurch neuronale Zellen vor β-Amyloid-induzierten Schäden geschützt werden .
Wissenschaftliche Forschungsanwendungen
MRZ-99030 has been extensively studied for its neuroprotective properties. It has shown efficacy in animal models of glaucoma and age-related macular degeneration by protecting retinal ganglion cells and axons from β-amyloid-induced toxicity . The compound is currently in Phase I clinical development and has demonstrated a favorable safety profile . Its applications extend to the potential treatment of Alzheimer’s disease, where it may help in reducing β-amyloid aggregation and associated neurotoxicity .
Wirkmechanismus
MRZ-99030 modulates β-amyloid aggregation by triggering a non-amyloidogenic self-propagating pathway. This pathway prevents the formation of amyloidogenic fibrillar structures and reduces the amount of intermediate toxic soluble oligomeric β-amyloid species . The compound binds to β-amyloid with high affinity and promotes the formation of non-toxic aggregates, thereby protecting neuronal cells from β-amyloid-induced damage .
Vergleich Mit ähnlichen Verbindungen
Zu den ähnlichen Verbindungen zu MRZ-99030 gehören andere β-Amyloid-Aggregationsmodulatoren wie GAL-101 und andere experimentelle Medikamente, die auf β-Amyloid-Aggregationswege abzielen . This compound ist in seinem spezifischen Mechanismus zur Förderung der nicht-amyloidogenen Aggregation einzigartig, was es von anderen Verbindungen unterscheidet, die möglicherweise durch verschiedene Mechanismen wirken oder andere Stadien der β-Amyloid-Aggregation ansprechen .
Eigenschaften
CAS-Nummer |
1123071-24-8 |
|---|---|
Molekularformel |
C15H19N3O3 |
Molekulargewicht |
289.33 g/mol |
IUPAC-Name |
2-[[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-2-methylpropanoic acid |
InChI |
InChI=1S/C15H19N3O3/c1-15(2,14(20)21)18-13(19)11(16)7-9-8-17-12-6-4-3-5-10(9)12/h3-6,8,11,17H,7,16H2,1-2H3,(H,18,19)(H,20,21)/t11-/m1/s1 |
InChI-Schlüssel |
SHAXSXUDZJSSCN-LLVKDONJSA-N |
SMILES |
CC(C)(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N |
Isomerische SMILES |
CC(C)(C(=O)O)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)N |
Kanonische SMILES |
CC(C)(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
MRZ-99030; MRZ 99030; MRZ99030; EG-030; EG030; EG 030 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















